molecular formula C14H21NO5S B060570 Acetochlor esa CAS No. 187022-11-3

Acetochlor esa

Cat. No.: B060570
CAS No.: 187022-11-3
M. Wt: 315.39 g/mol
InChI Key: HXAIQOCRALNGKB-UHFFFAOYSA-N
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Description

Acetochlor ESA (ethanesulfonic acid) is a major degradation product of acetochlor, a chloroacetanilide herbicide widely used in agriculture. Formed via glutathione conjugation during microbial degradation, this compound retains a sulfonic acid group, significantly increasing its water solubility (up to 100–1,000 times more than the parent compound) and environmental persistence . This metabolite is frequently detected in surface and groundwater due to its mobility, with concentrations often exceeding regulatory limits in agricultural regions . Studies highlight its chronic toxicity to aquatic organisms, including oxidative stress, growth inhibition, and histopathological damage in species like marbled crayfish (Procambarus virginalis) .

Chemical Reactions Analysis

Acetochlor ethanesulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Chloroacetanilide Metabolites

Environmental Occurrence and Detection

Acetochlor ESA is part of a broader class of chloroacetanilide herbicide metabolites, including Alachlor ESA , Metolachlor ESA , and Propachlor OXA (oxanilic acid). Key comparisons:

Compound Detection Frequency (Surface/Groundwater) Mean Recovery in Analytical Methods (%) Stereoisomers
This compound 71% (surface water) 71–100% 4 isomers
Alachlor ESA 84% (surface water) 84–95.5% 2 isomers
Metolachlor ESA 100% (surface water) 90.3–118.3% 8 isomers
Propachlor OXA Rarely detected 62.3–95.5% N/A

Key Findings :

  • Metolachlor ESA is the most persistent and widely detected metabolite, followed by Alachlor ESA and this compound .
  • This compound’s detection frequency correlates with regional acetochlor usage, particularly in maize-growing areas .
  • Analytical recoveries vary due to structural differences; Metolachlor ESA shows higher recovery rates, likely due to its stereochemical complexity .

Structural and Degradation Pathways

  • Stereoisomerism : this compound exists as four stereoisomers, while Metolachlor ESA has eight. This complexity complicates analytical separation and environmental monitoring .
  • Degradation Mechanisms :
    • This compound : Formed via glutathione-S-transferase-mediated dechlorination. Its sulfonic acid group enhances solubility, reducing soil adsorption .
    • Alachlor ESA : Similar formation pathway but with fewer isomers, leading to slightly lower environmental mobility compared to this compound .
    • Metolachlor ESA : Higher stereoisomer count and resistance to microbial degradation contribute to its dominance in water systems .

Toxicity Profiles

Compound Model Organism Key Toxic Effects Reference
This compound Marbled crayfish Reduced growth, oxidative stress, histopathology (gill/liver)
Acetochlor (parent) Bighead carp Hematotoxicity, hepatotoxicity, neuronal necrosis
Alachlor ESA N/A Limited data; inferred lower toxicity than parent
Metolachlor ESA N/A No direct toxicity studies; high persistence suggests ecological risk

Notable Gaps:

  • Most toxicity data focus on parent compounds (e.g., acetochlor’s endocrine disruption in rats and thyroid modulation in frogs ).
  • Chronic effects of ESA metabolites remain understudied, though this compound’s oxidative stress markers in crayfish suggest sublethal ecological impacts .

Remediation and Removal

  • Activated Carbon : Effective for this compound and OA removal, but breakthrough occurs after ~6 months due to competitive adsorption .
  • Photocatalysis : Parent acetochlor degrades rapidly under UV light (half-life: 7–11.5 minutes), but ESA’s stability requires advanced oxidation processes .
  • Comparative Removal Efficiency :
    • Metolachlor ESA’s higher polarity reduces adsorption efficiency compared to this compound .
    • Alachlor ESA is less frequently addressed in remediation studies, likely due to lower detection rates .

Tables and Figures Referenced :

  • Table 1: Environmental occurrence and analytical recovery rates .
  • Figure 1: Proposed degradation pathway of acetochlor to ESA .
  • Figure 2: Breakthrough curve of activated carbon for this compound removal .

Biological Activity

Acetochlor ESA (ethylsulfonic acid) is a significant metabolite of the herbicide acetochlor, widely used in agriculture for controlling weeds in crops such as corn and soybeans. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.

Acetochlor is a chloroacetamide herbicide that undergoes transformation in the environment, leading to the formation of various metabolites, including this compound. Studies indicate that this compound is more persistent in the environment compared to its parent compound, which raises concerns regarding its accumulation and effects on non-target organisms.

Key Chemical Properties:

  • Molecular Formula: C14H18ClN
  • Molecular Weight: 253.75 g/mol
  • Solubility: Highly soluble in water, facilitating its movement through soil and into water bodies.

Toxicological Studies

Research has demonstrated that this compound exhibits varying degrees of toxicity depending on the exposure levels and the species affected. A notable study assessed its effects on aquatic organisms, particularly focusing on marbled crayfish (Procambarus virginalis). The study's findings indicated significant impacts on growth, behavior, and oxidative stress responses at environmentally relevant concentrations.

Experimental Design

The study involved exposing juvenile crayfish to different concentrations of this compound (4.0 µg/L) and its combination with aminomethylphosphonic acid (AMPA). The following parameters were measured:

  • Mortality Rates
  • Growth Metrics
  • Ontogenetic Development
  • Behavioral Changes
  • Oxidative Stress Responses
  • Histological Changes

Table 1: Effects of this compound on Juvenile Crayfish

ParameterControl GroupThis compoundAMPACombined AE + AMPA
Mortality (%)010515
Average Weight Gain (mg)8564
SOD Activity (U/mg protein)1.22.52.03.0
GST Activity (U/mg protein)0.81.51.02.2

The study found that crayfish exposed to this compound showed significantly higher superoxide dismutase (SOD) and glutathione S-transferase (GST) activities compared to controls, indicating an oxidative stress response .

Carcinogenic Potential

The U.S. Environmental Protection Agency (EPA) has classified acetochlor as having "suggestive evidence of carcinogenic potential" based on studies showing increased tumor incidence in laboratory animals at high doses . However, this compound has been reported to be less potent than its parent compound, suggesting a need for further investigation into its long-term effects on human health and ecological systems.

Environmental Persistence

This compound's persistence in groundwater has been documented, with studies showing it frequently detected above regulatory limits in various states . Its movement through soil profiles indicates a potential risk for contamination of drinking water sources.

Table 2: Detection Patterns of this compound in Groundwater

StateDetection Frequency (above 1 ppb)
Iowa30
North Carolina25
Nebraska15
Illinois20

This data underscores the importance of monitoring this compound levels in agricultural regions to mitigate potential health risks associated with chronic exposure.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Acetochlor ESA residues in biological matrices (e.g., milk, soil)?

  • Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with calibration curves spanning 5–300 mg L⁻¹. Key validation parameters include:

  • Limit of Quantification (LOQ) : Defined by a signal-to-noise ratio ≥10.
  • Recovery Rates : Tested via spiked samples (20–100 mg L⁻¹), achieving recoveries within acceptable ranges (e.g., 85–115%).
  • Precision : Assessed through repeated trials (n=5) with relative standard deviation (RSD) ≤10%.
    • Statistical Validation : Linear regression (R² ≥0.999) for calibration curves and ANOVA for inter-group comparisons using software like SPSS 21.0 .

Q. How is the genotoxic potential of this compound assessed in mammalian models?

  • Experimental Design :

  • TK Gene Mutation Assay : Use TK6 cell lines exposed to varying concentrations of this compound. Measure mutation frequency via HAT resistance.
  • Micronucleus Test : Administer doses to mice (e.g., 0–1,000 mg kg⁻¹) and quantify micronuclei in polychromatic erythrocytes.
    • Analysis : Compare results to negative controls using t-tests or chi-square (P >0.05 indicates no significant mutagenicity) .

Advanced Research Questions

Q. How can contradictions in reported environmental persistence of this compound be resolved?

  • Key Factors :

  • Soil Type and Microbial Activity : Evidence shows stability in untreated soil (Figure 2) but accelerated degradation (e.g., 50% reduction in 2 weeks) with cyanobacterial mats (Figure 3) .
  • Analytical Variability : Differences in LOQ, extraction methods, or calibration ranges may skew persistence estimates.
    • Methodological Recommendations : Standardize soil incubation conditions (moisture, pH) and validate detection protocols across labs to reduce variability .

Q. What experimental designs optimize transfer efficiency studies of this compound in agricultural systems (e.g., feed-to-milk pathways)?

  • Transfer Efficiency Formula :
    X(%)=C×Mm×100X(\%) = \frac{C \times M}{m} \times 100

Where CC = residue concentration (mg kg⁻¹), MM = milk yield (kg), and mm = administered dose (mg).

  • Validation : Use nested ANOVA to account for intra-animal variability and include control groups to baseline natural residue levels.
  • Data Interpretation : Report mean ± SD from triplicate trials and contextualize findings against metabolic rates in livestock .

Q. Methodological Notes

  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed, Web of Science, or Scopus. Exclude non-English studies without validated translation .
  • Data Reproducibility : Document raw datasets in supplementary materials and specify instrument models (e.g., HPLC column type, detector settings) .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing and ensure animal welfare protocols are IRB-approved .

Properties

IUPAC Name

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAIQOCRALNGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037483
Record name Acetochlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187022-11-3
Record name Acetochlor ESA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187022-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetochlor ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetochlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOCHLOR ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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